molecular formula C6H7ClN2 B13253818 2-(1-Chloroethyl)pyrimidine

2-(1-Chloroethyl)pyrimidine

Cat. No.: B13253818
M. Wt: 142.58 g/mol
InChI Key: MSWLSTYPNQQTNW-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 1-chloroethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the chloroethyl group can significantly influence the chemical reactivity and biological properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)pyrimidine typically involves the reaction of pyrimidine with 1-chloroethane under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine reacts with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound can be purified through techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(1-aminoethyl)pyrimidine, while oxidation with hydrogen peroxide can produce 2-(1-hydroxyethyl)pyrimidine .

Scientific Research Applications

2-(1-Chloroethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloroethyl)pyrimidine is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. The chloroethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential to form covalent bonds with biological macromolecules makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-(1-chloroethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5(7)6-8-3-2-4-9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWLSTYPNQQTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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